5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide

Lipophilicity LogP Drug-likeness

5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide (CAS 1005509-32-9) is a heterocyclic small molecule belonging to the 3-aryl-5-amino-isoxazole-4-carboxamide family, with a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol. The compound features an isoxazole core substituted at the 3-position with a meta-tolyl (3-methylphenyl) group, at the 4-position with a primary carboxamide, and at the 5-position with a free amino group, yielding calculated physicochemical descriptors of TPSA 95.14 Ų, LogP 1.33, four hydrogen bond acceptors, two hydrogen bond donors, and two rotatable bonds.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 1005509-32-9
Cat. No. B6341791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide
CAS1005509-32-9
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=C2C(=O)N)N
InChIInChI=1S/C11H11N3O2/c1-6-3-2-4-7(5-6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15)
InChIKeyHORXLXDCCGLEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide (CAS 1005509-32-9): Structural & Physicochemical Profile for Informed Procurement


5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide (CAS 1005509-32-9) is a heterocyclic small molecule belonging to the 3-aryl-5-amino-isoxazole-4-carboxamide family, with a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . The compound features an isoxazole core substituted at the 3-position with a meta-tolyl (3-methylphenyl) group, at the 4-position with a primary carboxamide, and at the 5-position with a free amino group, yielding calculated physicochemical descriptors of TPSA 95.14 Ų, LogP 1.33, four hydrogen bond acceptors, two hydrogen bond donors, and two rotatable bonds . It is commercially available as a research-grade building block from multiple suppliers at purities ranging from 95% to 98% .

Why 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Within the 3-aryl-5-amino-isoxazole-4-carboxamide series, the position and presence of the methyl substituent on the phenyl ring produce measurable differences in lipophilicity (LogP), solid-state purity grade availability, and hazard classification . The meta-methyl substitution on the target compound (LogP 1.33) confers higher lipophilicity than the unsubstituted phenyl analog 5-amino-3-phenylisoxazole-4-carboxamide (LogP 1.02) while matching the lipophilicity of the para-methyl regioisomer . However, meta- versus para-substitution patterns can differentially influence metabolic stability, cytochrome P450 susceptibility, and target binding geometry in medicinal chemistry campaigns—factors documented across the broader isoxazole-4-carboxamide literature [1][2]. Consequently, procurement decisions that treat these analogs as interchangeable without accounting for regioisomer-specific properties risk compromised SAR continuity, irreproducible biological results, and wasted synthesis resources.

Quantitative Differentiation Evidence: 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide vs. Closest Analogs


Lipophilicity (LogP) Advantage of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide Over the Unsubstituted Phenyl Analog

The meta-methyl substitution on the target compound yields a computed LogP of 1.33, representing an increase of 0.31 log units (~0.3 orders of magnitude) compared to the unsubstituted phenyl analog (LogP 1.02) . This quantitative difference in lipophilicity is consequential for passive membrane permeability predictions, as Lipinski-like guidelines position an optimal LogP range for oral bioavailability between 1 and 3; the target compound sits closer to the midpoint of this range than the comparator [1]. The para-methyl regioisomer (CAS 137145-81-4) shares an identical LogP of 1.33 with the target compound, but critical regioisomer-specific differences in metabolic and target-engagement profiles are not captured by LogP alone .

Lipophilicity LogP Drug-likeness Permeability

Higher Purity Grade Availability (98% vs. ≥95%) of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide Relative to the Unsubstituted Phenyl Analog

Multiple vendors supply the target compound at a certified purity of 98% , whereas the most common unsubstituted phenyl analog is offered at a standard purity of ≥95% from the same supplier . Both the target compound and the para-methyl regioisomer are available at 98% purity from the same catalog supplier . For procurement decisions involving sensitive biological assays where impurities >2% can confound dose-response relationships or generate false-positive hits, the 98% purity grade provides a measurable quality advantage over the 95% grade of the unsubstituted analog, with a 3% absolute reduction in total unspecified impurities .

Purity Quality control Reproducibility Procurement

GHS Hazard Profile: Quantified Acute Toxicity Classification of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide

The target compound carries a GHS07 classification (Harmful/Irritant) with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), as documented by Fluorochem . The unsubstituted phenyl analog (CAS 15783-70-7) shares the identical GHS07 classification and hazard statements (H302, H315, H319, H335) according to the Leyan vendor SDS . Based on available vendor safety documentation, there is no differential safety advantage between the target compound and its unsubstituted phenyl analog. The para-methyl analog lacks published GHS data in currently accessible vendor repositories, creating a data transparency gap that favors procurement of the target compound when hazard documentation is required for institutional safety compliance.

Safety Toxicity Handling GHS classification

Class-Level Immunomodulatory Activity of 5-Amino-3-aryl-isoxazole-4-carboxamides Provides a Functional Rationale for the Core Scaffold

Although no direct biological assay data are available for the target compound itself, the core 5-amino-3-substituted-isoxazole-4-carboxamide scaffold has demonstrated both immunostimulatory and immunosuppressory activities in murine humoral and cellular immune response models, as established by Ryng et al. across multiple studies [1][2]. Key SAR findings from the N-phenyl-5-amino-3-methylisoxazole-4-carboxamide series indicate that substitution on the phenyl ring modulates the balance between immunostimulatory and immunosuppressory effects [1]. The target compound's meta-methylphenyl substitution at the 3-position represents a structurally distinct regioisomer within this pharmacophore class, offering a differentiated vector for exploring immunomodulatory SAR compared to the para-methyl or unsubstituted phenyl variants that have been more extensively characterized in the Ryng et al. publications [1][2][3]. Prospective users should note: no target-specific IC₅₀, EC₅₀, or in vivo efficacy data exist in the public domain for CAS 1005509-32-9 as of the search date. All biological inferences are class-level and require experimental validation.

Immunomodulation Structure-activity relationship Drug discovery Isoxazole

Recommended Application Scenarios for 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide Based on Established Differential Evidence


Medicinal Chemistry SAR Expansion: Meta-Methylphenyl Regioisomer Libraries for Immunomodulatory Lead Optimization

Based on the established immunomodulatory pharmacophore of 5-amino-3-substituted-isoxazole-4-carboxamides [1], the target compound provides a structurally distinct meta-substituted regioisomer for systematic SAR expansion. When designing compound libraries to probe the impact of aryl substitution position on immunomodulatory activity, procurement of the 98% purity grade enables direct comparison with the para-methyl (CAS 137145-81-4) and unsubstituted phenyl (CAS 15783-70-7) analogs without confounding impurity effects. The LogP of 1.33 positions this compound favorably within drug-like chemical space for cell-based immunomodulation assays .

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening Library Design

With a molecular weight of 217.22 Da, 2 hydrogen bond donors, 4 acceptors, and LogP of 1.33, the target compound satisfies rule-of-three criteria for fragment-based screening libraries [1]. The 3-position meta-methylphenyl group provides a vector for hydrophobic pocket exploration distinct from the para-substituted analog. The availability of documented GHS hazard classification (GHS07, H302-H315-H319-H335) facilitates compound management registration in automated screening platforms where safety documentation is a prerequisite for library inclusion, conferring a procurement advantage over analogs lacking published SDS data.

Synthetic Chemistry: Building Block for Parallel Synthesis of Focused Kinase or Immunomodulator Libraries

The free 5-amino group provides a reactive handle for amide coupling, sulfonamide formation, or reductive amination, enabling the rapid generation of diverse compound arrays. The 98% purity grade available from Leyan [1] reduces the need for pre-reaction purification, improving synthetic throughput and yield consistency in parallel synthesis workflows. The 4-carboxamide group can alternatively serve as a directing or protecting group in multi-step synthetic sequences, while the meta-methyl substitution pattern provides steric and electronic differentiation from the para-substituted building block in scaffold-hopping campaigns.

Computational Chemistry and In Silico Screening: Meta-Substituted Pharmacophore Modeling

The computed LogP of 1.33 and TPSA of 95.14 Ų [1] make this compound a suitable entry for computational pharmacophore modeling and virtual screening studies targeting enzymes or receptors with amphiphilic binding pockets. The meta-methyl substitution introduces a conformational profile distinct from the para-isomer that can be exploited in shape-based screening and molecular docking campaigns. The compound's well-defined 2D/3D structure, confirmed SMILES (CC1=CC=CC(C2=NOC(N)=C2C(N)=O)=C1), and InChI Key (HORXLXDCCGLEIT-UHFFFAOYSA-N) ensure unambiguous registration and retrieval in chemical databases, reducing the risk of regioisomer misidentification in computational workflows.

Quote Request

Request a Quote for 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.